molecular formula C11H9BrN2O2 B1519731 1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one CAS No. 1204296-19-4

1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one

Cat. No. B1519731
M. Wt: 281.1 g/mol
InChI Key: IILFDBOMWLIDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one” is a derivative of 1,3,4-oxadiazoles . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including “1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one”, involves intermolecular condensation of acid hydrazides with carboxylic acids in the presence of cyclising reagents such as phosphorus oxychloride, polyphosphoric acid, acetic anhydride .


Molecular Structure Analysis

The molecular structure of “1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one” is characterized by a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed an anti-inflammatory effect ranging from about 33 to 62% .

Scientific Research Applications

  • Crystal Structure Analysis:

    • The structural characteristics of related oxadiazole compounds have been a subject of interest. For instance, a study of a similar compound, 2,3-Dibromo-3-(2-bromophenyl)-1-(3-phenylsydnon-4-yl)propan-1-one, revealed insights into the planarity of the oxadiazole ring and the angles formed with attached phenyl groups. This information is crucial for understanding molecular interactions and designing materials with desired properties (Fun et al., 2010).
  • Synthesis and Biological Properties:

    • Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties, including anti-inflammatory and analgesic activities, have been extensively studied. Such compounds, derived from 3-(4-bromobenzoyl)propionic acid, have shown significant biological activity, indicating their potential in medicinal chemistry (Husain & Ajmal, 2009).
  • Anticancer Potential:

    • Oxadiazole derivatives have been identified as apoptosis inducers in cancer research. A study found that certain oxadiazole compounds exhibit good activity against breast and colorectal cancer cell lines. Such findings underscore the potential of oxadiazole derivatives as anticancer agents (Zhang et al., 2005).
  • Antimicrobial Applications:

    • Research has also focused on the antimicrobial properties of oxadiazole derivatives. For instance, the synthesis of 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives and their effectiveness against various bacterial and fungal strains highlight the potential of such compounds in developing new antimicrobial agents (Kaneria et al., 2016).
  • Material Science Applications:

    • In material science, oxadiazole derivatives have been used to develop new electron transport materials. Their thermal, optical, and electrochemical properties make them suitable for applications in organic optoelectronic devices (Liu et al., 2007).

Future Directions

The future directions for the research and development of 1,3,4-oxadiazole derivatives, including “1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one”, involve finding out about new molecules with a potential biological effect, not yet described in the literature . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought .

properties

IUPAC Name

1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7(15)6-10-13-11(14-16-10)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILFDBOMWLIDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC(=NO1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one
Reactant of Route 2
Reactant of Route 2
1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one
Reactant of Route 3
Reactant of Route 3
1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one
Reactant of Route 4
Reactant of Route 4
1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one
Reactant of Route 5
Reactant of Route 5
1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one
Reactant of Route 6
Reactant of Route 6
1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.